This compound belongs to the class of pyrrolopyridines, which are characterized by their fused ring systems that combine elements of both pyrrole and pyridine. The presence of bromine atoms enhances its reactivity and may impart specific pharmacological properties.
The synthesis of 4,6,7-tribromo-1H-pyrrolo[3,2-c]pyridine can be achieved through several methods, often involving multi-step reactions. One common approach includes:
For example, a method reported involves the reaction of 2-bromo-5-methylpyridine with an appropriate brominating agent under controlled conditions to yield the desired tribrominated pyrrolopyridine structure .
The molecular structure of 4,6,7-tribromo-1H-pyrrolo[3,2-c]pyridine can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure. For instance, characteristic peaks in NMR spectra would indicate the presence of hydrogen atoms on the pyrrole ring and the brominated carbons .
4,6,7-Tribromo-1H-pyrrolo[3,2-c]pyridine is involved in several types of chemical reactions:
These reactions are essential for developing derivatives with enhanced biological activity or different pharmacological profiles.
These properties are crucial for understanding how the compound behaves under different experimental conditions and its potential applications in drug formulation .
4,6,7-Tribromo-1H-pyrrolo[3,2-c]pyridine has several potential applications:
Research continues into optimizing its synthesis and exploring its full range of biological activities .
Regioselective bromination of pyrrolopyridine scaffolds requires precise control over electronic and steric effects. Tetrabutylammonium tribromide (TBATB) has emerged as a superior reagent for achieving high selectivity under mild conditions. In pyrrolo[1,2-a]quinoxaline systems (structurally analogous to pyrrolo[3,2-c]pyridine), TBATB enables C3-selective monobromination or C1/C3-dibromination by modulating solvents and temperatures [2]:
Table 1: Solvent and Temperature Optimization for TBATB-Mediated Bromination [2]
Entry | Solvent | Temp (°C) | Equiv. TBATB | Yield C3-Brominated (%) | Yield Dibrominated (%) |
---|---|---|---|---|---|
1 | DMSO | 60 | 1.0 | 53 | 28 |
2 | DMSO | 80 | 1.0 | 15 | 73 |
10 | MeCN | 80 | 1.2 | 94 | 5 |
This strategy is adaptable to pyrrolo[3,2-c]pyridine, where the C4, C6, and C7 positions exhibit analogous electronic environments to C1/C3 in quinoxaline systems.
Sequential functionalization of minimally brominated precursors provides an alternative route to the 4,6,7-tribromo derivative. Key approaches include:
Table 2: Multi-Step Synthetic Routes to 4,6,7-Tribromo-1H-pyrrolo[3,2-c]pyridine [8]
Step | Reaction | Reagents/Conditions | Key Intermediate |
---|---|---|---|
1 | Cyclization | THF, reflux, 12 h | 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine |
2 | Bromination | Br₂, CH₂Cl₂, 0°C → RT | 4,6,7-Tribromo-2,3-dihydro derivative |
3 | Reduction | LiAlH₄, THF, reflux | 4,6,7-Tribromo-1H-pyrrolo[3,2-c]pyridine |
Transition metal catalysis enables efficient late-stage functionalization of the pyrrolopyridine core:
Achieving high-purity 4,6,7-tribromo-1H-pyrrolo[3,2-c]pyridine requires stringent control over parameters:
Table 3: Critical Variables for Optimizing Tribrominated Product Yield [2] [4] [8]
Variable | Optimal Condition | Suboptimal Condition | Impact on Yield |
---|---|---|---|
Brominating Agent | TBATB (1.2 equiv) | Br₂ (excess) | ↑ 90% vs. ≤60% |
Temperature | 60–80°C | >100°C | Avoids decomposition |
Solvent | MeCN (for monoselectivity) | EtOAc/EtOH | ↑ 94% vs. ≤54% |
Additive | Et₃N (scavenges HBr) | None | Prevents deprotonation |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: